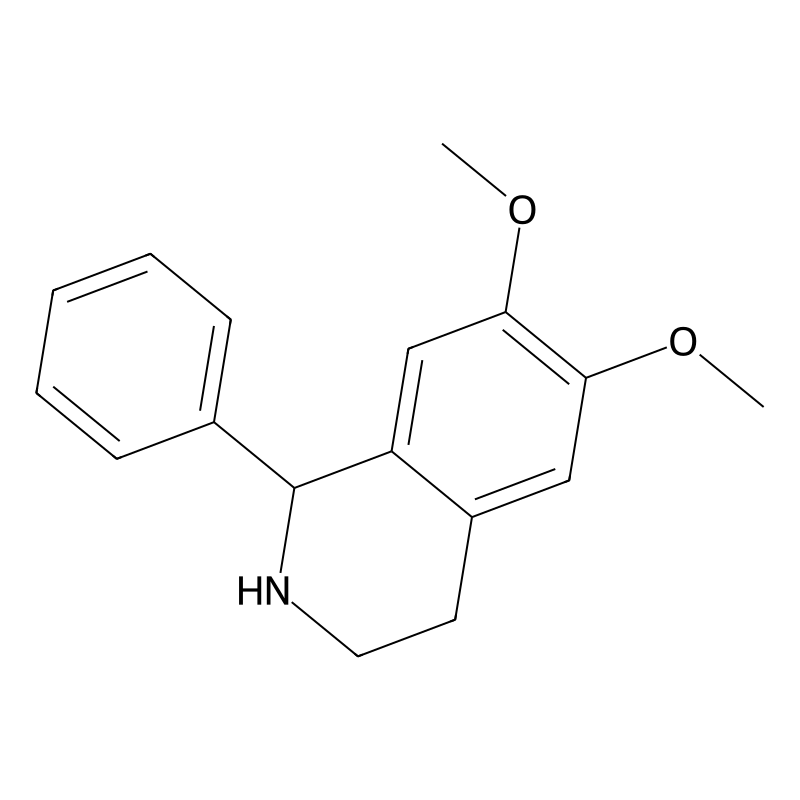

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis and Characterization:

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound. Several research articles describe various methods for its synthesis, often starting from readily available precursors like phenethylamines or benzylamines. PubChem, National Institutes of Health: )

Potential Biological Activities:

Research suggests that 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline may possess various biological activities, although further investigation is needed to fully understand its potential:

- Antioxidant properties: Studies have shown that the compound exhibits free radical scavenging activity, potentially offering antioxidant benefits. Journal of Medicinal Chemistry, American Chemical Society:

- Antimicrobial activity: Some research indicates that the compound may have antibacterial and antifungal properties. Bioorganic & Medicinal Chemistry Letters, Elsevier:

- Neuroprotective potential: Limited research suggests the compound may offer neuroprotective effects, but further studies are needed for confirmation. Medicinal Chemistry Research, Springer Nature:

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula and a CAS number of 63768-20-7. It belongs to the class of tetrahydroisoquinolines, which are bicyclic compounds characterized by a fused isoquinoline and piperidine structure. This compound features two methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position, contributing to its unique chemical properties and potential biological activities .

The mechanism of action of DMPT remains largely unknown. Due to its structural similarity to neurotransmitters like dopamine, it has been suggested that DMPT might interact with receptors in the central nervous system []. However, further research is needed to elucidate its specific interactions and potential biological effects.

Information on the safety hazards of DMPT is limited. As with many organic compounds, it is advisable to handle it with care, following standard laboratory safety practices. Similar tetrahydroisoquinolines can exhibit some degree of toxicity, so appropriate personal protective equipment should be worn when handling DMPT [].

- Alkylation: The nitrogen atom in the piperidine-like structure can participate in nucleophilic substitution reactions.

- Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or ketones under strong oxidizing conditions.

- Reduction: The double bonds in the isoquinoline ring can be reduced to saturated forms using reducing agents like lithium aluminum hydride .

Research indicates that 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline exhibits various biological activities:

- Neuroprotective Effects: Preliminary studies suggest it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Antidepressant Activity: Its structural analogs have shown promise in modulating neurotransmitter systems associated with mood regulation .

- Antioxidant Properties: The compound may act as an antioxidant, protecting cells from oxidative stress .

The synthesis of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions:

- Formation of Isoquinoline Skeleton: Starting from appropriate phenolic precursors and using cyclization methods.

- Methoxylation: Introduction of methoxy groups using methylating agents like dimethyl sulfate or methyl iodide.

- Final Cyclization: Completing the tetrahydroisoquinoline structure through reductive amination or similar methods .

This compound has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new medications targeting neurological disorders.

- Research Tool: It can be used in biochemical research to study neurotransmitter systems and their modulation.

- Chemical Intermediate: Useful in synthesizing other complex organic molecules due to its reactive functional groups .

Interaction studies involving 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline focus on its effects on various receptors:

- Dopamine Receptors: Investigations into its affinity for dopamine receptors suggest potential implications for treating conditions like depression and schizophrenia.

- Serotonin Receptors: Studies indicate possible interactions with serotonin receptors that may influence mood and anxiety levels .

These interactions underscore its relevance in pharmacological research.

Several compounds share structural similarities with 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | 38925-49-4 | 1.00 | Contains an additional methoxy group on the phenyl ring |

| 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 63283-42-1 | 0.98 | Methyl group instead of a phenyl group |

| 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol | 301325-93-9 | 0.98 | Contains a hydroxyl group |

| 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 15547-55-4 | 0.98 | Features a different phenyl substitution pattern |

These comparisons highlight the unique structural features of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline that may contribute to its distinct biological activities and applications.

Molecular Structure and Stereochemistry

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline represents a complex heterocyclic compound characterized by a bicyclic structure consisting of a benzene ring fused to a partially saturated pyridine ring [1] [3]. The molecular architecture features a tetrahydroisoquinoline backbone with specific substitution patterns that define its chemical identity and biological properties [5].

The compound exhibits stereochemical complexity due to the presence of a chiral center at the carbon-1 position where the phenyl group is attached [7]. This stereogenic center gives rise to two possible enantiomers: the (R)-configuration and the (S)-configuration [32]. Crystallographic studies have demonstrated that the absolute configuration significantly influences the compound's three-dimensional arrangement and subsequent molecular interactions [7] [32].

In the solid state, the carbon atoms of the two methoxy groups deviate slightly from the benzene ring plane, while the chirally oriented phenyl substituent adopts an almost perpendicular orientation, tilting out of conjugation with the isoquinoline system [7]. This conformational arrangement has been confirmed through X-ray diffractometric analysis, which reveals that the crystal structures of the two enantiomers are related as mirror images [7].

The tetrahydroisoquinoline ring system adopts a half-boat conformation, as evidenced by conformational analysis studies [13]. This specific three-dimensional arrangement is crucial for understanding the compound's interaction with biological targets and its overall molecular behavior [13].

Physicochemical Parameters

Molecular Formula and Weight

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₉NO₂ | [1] [3] [5] |

| Molecular Weight | 269.34 g/mol | [1] [3] [5] |

| Monoisotopic Mass | 269.141579 Da | [5] |

| Heavy Atom Count | 20 | [3] |

The molecular formula C₁₇H₁₉NO₂ indicates the presence of seventeen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms [1] [3]. The molecular weight of 269.34 grams per mole places this compound within the typical range for small molecule pharmaceuticals [1] [3].

Spectral Characteristics

The spectral profile of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline provides comprehensive structural confirmation through multiple analytical techniques [10]. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [10].

| Spectral Method | Key Absorption/Chemical Shift | Assignment |

|---|---|---|

| Infrared Spectroscopy | 3418 cm⁻¹ | N-H stretch |

| 2935, 2895 cm⁻¹ | Aliphatic C-H stretch | |

| 2771 cm⁻¹ | Aromatic C-H stretch | |

| 1616, 1519 cm⁻¹ | Aromatic C=C stretch | |

| 1262, 1233 cm⁻¹ | C-O stretch | |

| 1119 cm⁻¹ | C-N stretch |

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule [10]. The methoxy groups appear as singlets at 3.60 and 3.81 parts per million, while the aromatic protons of both the dimethoxybenzene and phenyl rings appear in the range of 6.22 to 7.15 parts per million [10]. The characteristic proton at the carbon-1 position appears as a singlet at 5.29 parts per million, confirming the attachment of the phenyl group at this position [10].

Solubility Profile

The solubility characteristics of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline are influenced by its molecular structure, particularly the presence of both hydrophobic and hydrophilic regions [11]. The compound exhibits limited solubility in aqueous media due to its predominantly lipophilic character [11].

| Solvent System | Solubility Behavior | Mechanism |

|---|---|---|

| Water | Poorly soluble | Limited hydrophilic interactions |

| Polar organic solvents | Moderately soluble | Methoxy group interactions |

| Non-polar organic solvents | Highly soluble | Hydrophobic interactions |

| Alcohols | Soluble | Hydrogen bonding capacity |

The presence of methoxy groups enhances solubility in polar solvents through hydrogen bond acceptor interactions, while the phenyl and tetrahydroisoquinoline components contribute to solubility in organic media [11]. Temperature variations significantly affect solubility, with increased thermal energy generally enhancing dissolution in organic solvents [11].

Structural Features

Dimethoxy Substitution Pattern

The 6,7-dimethoxy substitution pattern represents a critical structural element that significantly influences the compound's electronic properties and molecular interactions [25] [28]. These methoxy groups are positioned on adjacent carbon atoms of the benzene ring portion of the tetrahydroisoquinoline system, creating an electron-rich aromatic region [25].

The dimethoxy substitution pattern enhances the electron density of the aromatic ring through resonance effects, where the oxygen lone pairs can participate in π-electron delocalization [25]. This electronic modification affects both the chemical reactivity and the biological activity of the compound [25]. The presence of two methoxy groups also provides multiple sites for hydrogen bond acceptance, which is crucial for molecular recognition processes [28].

Crystallographic studies have revealed that the methoxy groups adopt specific orientations relative to the aromatic plane, with slight deviations that optimize intermolecular interactions [7]. This substitution pattern is commonly found in bioactive tetrahydroisoquinoline derivatives and contributes significantly to their pharmacological properties [25] [28].

Phenyl Group Configuration

The phenyl group attached at the carbon-1 position of the tetrahydroisoquinoline ring adopts a specific three-dimensional configuration that influences the overall molecular geometry [31] . This aromatic substituent contributes significantly to the compound's lipophilicity and provides additional sites for π-π stacking interactions .

The phenyl group can exist in different conformational states relative to the tetrahydroisoquinoline plane, with the preferred conformation being nearly perpendicular to the bicyclic system [7]. This orientation minimizes steric interactions while maximizing the compound's ability to interact with hydrophobic binding sites . The phenyl substituent also contributes to the stereochemical complexity at the carbon-1 position, creating the chiral center that gives rise to enantiomeric forms [32] [34].

The electronic properties of the phenyl group complement those of the dimethoxy-substituted aromatic ring, creating a molecule with balanced hydrophobic and hydrophilic characteristics . This configuration is particularly important for molecular recognition and binding affinity in biological systems .

Tetrahydroisoquinoline Core Properties

The tetrahydroisoquinoline core represents the fundamental structural framework that defines this class of compounds [18] [37]. This bicyclic system consists of a benzene ring fused to a partially saturated six-membered ring containing nitrogen [18]. The core structure provides both conformational flexibility and a basic nitrogen center that can participate in various chemical interactions [37].

The nitrogen atom within the tetrahydroisoquinoline ring exhibits basic properties with a predicted pKa value of approximately 9.66, indicating that the compound will be predominantly protonated under physiological conditions [18]. This basicity is crucial for the compound's behavior in biological systems and affects its distribution and interaction properties [37].

The tetrahydroisoquinoline skeleton is commonly encountered in pharmaceutical compounds and natural products, particularly those with neurological and cardiovascular activities [20] [37]. The partially saturated nature of the ring system provides conformational flexibility while maintaining the aromatic character necessary for π-π interactions [38]. The core structure serves as a privileged scaffold in medicinal chemistry due to its favorable balance of stability, reactivity, and biological compatibility [38].

Physical and Chemical Descriptors

LogP and LogD Values

The lipophilicity of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is quantified through partition coefficient measurements that describe its distribution between aqueous and organic phases [16]. The logarithm of the partition coefficient (LogP) provides insight into the compound's membrane permeability and bioavailability characteristics [16].

| Descriptor | Value | Significance |

|---|---|---|

| LogP | 3.05 | Moderate to high lipophilicity |

| LogD (pH 7.4) | 2.10 | Physiological distribution coefficient |

| Water Solubility (LogS) | -2.51 | Limited aqueous solubility |

The LogP value of 3.05 indicates moderate to high lipophilicity, suggesting good membrane permeability while maintaining sufficient polarity for biological interactions [16] [40]. The LogD value at physiological pH (7.4) is lower than the LogP, reflecting the influence of ionization on the compound's distribution behavior [40]. This difference between LogP and LogD values indicates that the compound's charge state significantly affects its partitioning behavior under biological conditions [40].

Hydrogen Bond Donors and Acceptors

The hydrogen bonding capacity of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in determining its solubility, membrane permeability, and molecular recognition properties [40] [41]. The compound contains specific functional groups that can participate in hydrogen bonding interactions [40].

| Parameter | Count | Contributing Groups |

|---|---|---|

| Hydrogen Bond Donors | 1 | Secondary amine nitrogen |

| Hydrogen Bond Acceptors | 3 | Two methoxy oxygens, amine nitrogen |

| Total Hydrogen Bonding Sites | 4 | Combined donor and acceptor sites |

The single hydrogen bond donor corresponds to the secondary amine nitrogen within the tetrahydroisoquinoline ring, which can donate a proton in hydrogen bonding interactions [40]. The three hydrogen bond acceptors include the two oxygen atoms of the methoxy groups and the nitrogen atom of the tetrahydroisoquinoline ring [40]. This hydrogen bonding profile contributes to the compound's ability to interact with biological targets and influences its pharmacokinetic properties [41].

Polar Surface Area

The polar surface area represents the surface area occupied by polar atoms and provides important information about the compound's membrane permeability and drug-like properties [40] [41]. This descriptor correlates strongly with passive membrane permeability and oral bioavailability [40].

| Descriptor | Value | Biological Significance |

|---|---|---|

| Polar Surface Area | 32.7 Ų | Good membrane permeability |

| Molecular Surface Area | 314.1 Ų | Total molecular surface |

| Water Accessible Surface Area | 192.4 Ų | Hydrophilic surface exposure |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Dates

Explore Compound Types